molecular formula C12H16N8OS B3866670 1-(1-Butyltetrazol-5-yl)-3-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)urea

1-(1-Butyltetrazol-5-yl)-3-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)urea

Cat. No.: B3866670
M. Wt: 320.38 g/mol
InChI Key: YPDIAVGUAKQLJW-UHFFFAOYSA-N
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Description

1-(1-Butyltetrazol-5-yl)-3-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)urea is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a butyltetrazole moiety and an imidazo[2,1-b][1,3]thiazole core, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of 1-(1-Butyltetrazol-5-yl)-3-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)urea typically involves multiple steps, starting with the preparation of the imidazo[2,1-b][1,3]thiazole core. This can be achieved through cyclization reactions involving appropriate precursors. The butyltetrazole moiety is then introduced via nucleophilic substitution reactions. The final step involves the formation of the urea linkage, which can be accomplished using reagents such as isocyanates or carbamoyl chlorides under controlled conditions .

Chemical Reactions Analysis

1-(1-Butyltetrazol-5-yl)-3-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used. .

Scientific Research Applications

1-(1-Butyltetrazol-5-yl)-3-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)urea has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Butyltetrazol-5-yl)-3-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)urea involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. The compound’s ability to modulate signaling pathways, such as the MAPK pathway, contributes to its antiproliferative effects .

Comparison with Similar Compounds

1-(1-Butyltetrazol-5-yl)-3-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)urea can be compared with other imidazo[2,1-b]thiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-(1-butyltetrazol-5-yl)-3-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N8OS/c1-2-3-4-20-10(16-17-18-20)15-11(21)13-7-9-8-19-5-6-22-12(19)14-9/h5-6,8H,2-4,7H2,1H3,(H2,13,15,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDIAVGUAKQLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=N1)NC(=O)NCC2=CN3C=CSC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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